molecular formula C9H21NO2Si B14397956 Morpholine, 4-[2-[(trimethylsilyl)oxy]ethyl]- CAS No. 89841-36-1

Morpholine, 4-[2-[(trimethylsilyl)oxy]ethyl]-

Cat. No.: B14397956
CAS No.: 89841-36-1
M. Wt: 203.35 g/mol
InChI Key: CFTVGFPIGRNPFO-UHFFFAOYSA-N
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Description

Morpholine, 4-[2-[(trimethylsilyl)oxy]ethyl]- is a morpholine derivative that features a trimethylsilyl group attached to an ethyl chain. This compound is known for its utility in various chemical reactions, particularly in the field of organic synthesis. The presence of the trimethylsilyl group enhances its reactivity and stability, making it a valuable reagent in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 4-[2-[(trimethylsilyl)oxy]ethyl]- typically involves the reaction of morpholine with a trimethylsilyl-protected ethyl halide. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include anhydrous solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) to ensure the exclusion of moisture, which can interfere with the reaction.

Industrial Production Methods

On an industrial scale, the production of Morpholine, 4-[2-[(trimethylsilyl)oxy]ethyl]- can be achieved through continuous flow processes that allow for better control over reaction parameters and yield. The use of automated systems and reactors can enhance the efficiency and scalability of the synthesis, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-[2-[(trimethylsilyl)oxy]ethyl]- undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The trimethylsilyl group can be displaced by nucleophiles, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds.

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the morpholine ring or the ethyl chain.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in anhydrous solvents like THF or DMSO.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions include various substituted morpholine derivatives, which can be further functionalized for use in different applications.

Scientific Research Applications

Morpholine, 4-[2-[(trimethylsilyl)oxy]ethyl]- has a wide range of applications in scientific research:

    Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.

    Medicine: Utilized in the development of drugs and therapeutic agents.

    Industry: Applied in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of Morpholine, 4-[2-[(trimethylsilyl)oxy]ethyl]- involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group can stabilize reaction intermediates, facilitating the formation of desired products. The compound can interact with molecular targets such as enzymes or receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-[2,2,2-Trifluoro-1-[(trimethylsilyl)oxy]ethyl]morpholine: Another morpholine derivative with a trifluoromethyl group.

    N-Formylmorpholine: A morpholine derivative used in nucleophilic trifluoromethylation reactions.

Uniqueness

Morpholine, 4-[2-[(trimethylsilyl)oxy]ethyl]- is unique due to its trimethylsilyl group, which enhances its reactivity and stability compared to other morpholine derivatives

Properties

CAS No.

89841-36-1

Molecular Formula

C9H21NO2Si

Molecular Weight

203.35 g/mol

IUPAC Name

trimethyl(2-morpholin-4-ylethoxy)silane

InChI

InChI=1S/C9H21NO2Si/c1-13(2,3)12-9-6-10-4-7-11-8-5-10/h4-9H2,1-3H3

InChI Key

CFTVGFPIGRNPFO-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OCCN1CCOCC1

Origin of Product

United States

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